molecular formula C10H9NO B1317518 1-methyl-1H-indole-6-carbaldehyde CAS No. 21005-45-8

1-methyl-1H-indole-6-carbaldehyde

Cat. No. B1317518
CAS RN: 21005-45-8
M. Wt: 159.18 g/mol
InChI Key: QGAKKGIWURKKHV-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-6-carbaldehyde is a chemical compound that plays a role as a plant metabolite . It is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors and in the synthesis of stilbene-based antitumor agents .


Synthesis Analysis

The synthesis of this compound involves various methods. For instance, one study reported the chromatographic separation of the compound, yielding it in significant percentages .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 159.18 g/mol . More detailed properties like melting point, boiling point, and density can be found in specialized databases .

Scientific Research Applications

Versatile Building Block in Organic Synthesis

  • Synthesis of Trisubstituted Indoles : 1-Methoxy-6-nitroindole-3-carbaldehyde, a related compound, has been used as an electrophile in the preparation of trisubstituted indole derivatives. This demonstrates its utility as a versatile building block in organic synthesis, specifically in the synthesis of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Nanocatalysis and Green Chemistry

  • Synthesis of Knoevenagel Condensed Products : Indole-3-carbaldehyde has been employed in the green synthesis of knoevenagel condensed products using ZnO nanoparticles. This showcases its role in promoting sustainable and environmentally friendly chemical processes (Madan, 2020).

Catalytic Applications in Organic Reactions

  • Cycloisomerizations to Form Indole Carbaldehydes : 1H-indole-2-carbaldehydes have been synthesized using gold(I)-catalyzed cycloisomerization, indicating the potential of related indole carbaldehydes in catalytic applications (Kothandaraman et al., 2011).

Pharmaceutical and Anticancer Research

  • Synthesis of Anticancer Compounds : Research has focused on the synthesis of indolylidine isoxazoles with potential anticancer activity. The synthesis involved 1-methyl-1H-indole-3-carbaldehyde, highlighting its importance in pharmaceutical research (Reddy & Reddy, 2020).

Chemical Synthesis and Characterization

  • Spectral and Computational Investigations : Detailed spectroscopic and computational studies have been conducted on 1H-Indole-3-carbaldehyde, providing insight into its molecular structure, electronic properties, and potential biological applications (Fatima et al., 2022).

  • Antibacterial Properties : Derivatives of indole-3-carbaldehyde have shown promising antibacterial activities, expanding its potential applications in the field of microbiology and medicine (Carrasco et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors of Mild Steel : Indole-3-carbaldehyde has been investigated as a corrosion inhibitor, showcasing its utility in industrial applications related to metal protection and maintenance (Ashhari & Sarabi, 2015).

Safety and Hazards

1-Methyl-1H-indole-6-carbaldehyde may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions of 1-methyl-1H-indole-6-carbaldehyde research could involve the exploration of novel methods of synthesis due to the importance of this significant ring system . The compound’s derivatives could also be exploited as the building blocks of many biologically active compounds .

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-indole-6-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This enzyme plays a significant role in the metabolism of several pharmaceuticals and is also involved in the bioactivation of procarcinogens .

Mode of Action

This compound acts as an inhibitor of the CYP2A6 enzyme . By inhibiting this enzyme, the compound can reduce the metabolism of nicotine, which is primarily metabolized by CYP2A6 .

Biochemical Pathways

The compound’s action on the CYP2A6 enzyme affects the nicotine metabolic pathway . By inhibiting CYP2A6, the metabolism of nicotine is reduced, leading to increased nicotine levels in the body. This can potentially reduce the desire to smoke, as the nicotine’s effects last longer .

Pharmacokinetics

Indole derivatives are known for their high GI absorption and ability to permeate the blood-brain barrier . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Result of Action

The inhibition of CYP2A6-mediated nicotine metabolism by this compound can lead to a reduction in cigarette smoking . This is due to the increased levels of nicotine in the body, which can prolong the effects of nicotine and potentially reduce the desire to smoke .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of stretching frequency, causing a frequency shift . .

properties

IUPAC Name

1-methylindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAKKGIWURKKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564531
Record name 1-Methyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21005-45-8
Record name 1-Methyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21005-45-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.00 g of 6-bromoindole was added to 25 ml of N,N-dimethylformamide. To the mixture was added 4.37 g of iodomethane in the presence of 1.12 g of sodium hydride (purity: 60%). The resulting mixture was stirred for 1 hour at room temperature to obtain 5.67 g of 6-bromo-1-methylindole. 2.10 g of this compound was dissolved in 21 ml of diethyl ether. Into the solution was dropwise added 7.0 ml of a 1.5M n-hexane solution of n-butyllithium at -45° to -40° C. in a nitrogen atmosphere. The resulting mixture was stirred for 1 hour at room temperature. To the reaction mixture was added 1.46 g of N,N-dimethylformamide at -30° to -20° C. The mixture was stirred for 30 minutes at the same temperature. The temperature of the reaction mixture was elevated to room temperature. 30 ml of water and 10 ml of ethyl acetate were added thereto. The mixture was adjusted to pH 8.0 with dilute hydrochloric acid. The organic layer was separated, washed with water and a saturated aqueous sodium chloride solution in this order, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by a column chromatography (eluant: n-hexane/ethyl acetate=10/1) to obtain 1.09 g of light brown solid 6-formyl-1-methylindole.
[Compound]
Name
compound
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.46 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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